molecular formula C9H8Cl2O2 B14061544 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one

Cat. No.: B14061544
M. Wt: 219.06 g/mol
InChI Key: MJYVEBKMEJLZQB-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one typically involves the chlorination of hydroxyphenylpropanone. One common method is the reaction of hydroxyphenylpropanone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-chloro-4-hydroxyphenyl)ethanone
  • 1-Chloro-1-(2-chloro-4-hydroxyphenyl)butan-2-one

Uniqueness

1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one is unique due to its specific chlorination pattern and the presence of both hydroxyl and chloro groups

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2O2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-4,9,13H,1H3

InChI Key

MJYVEBKMEJLZQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)O)Cl)Cl

Origin of Product

United States

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